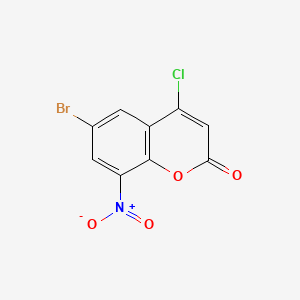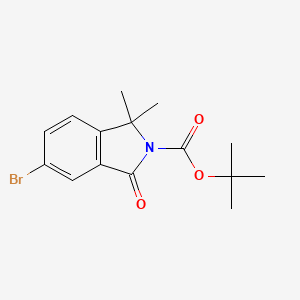
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindolines are significant due to their presence in various natural products and their potential biological activities. This compound is of interest in organic chemistry and pharmaceutical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The final step usually includes esterification using tert-butyl alcohol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents at the bromine position.
Reduction: Conversion to alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-chloro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Tert-butyl 5-fluoro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Tert-butyl 5-iodo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
Uniqueness
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for studying halogen-specific interactions and reactivities .
Propiedades
Fórmula molecular |
C15H18BrNO3 |
|---|---|
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3 |
Clave InChI |
QMMQKDHAUISGBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


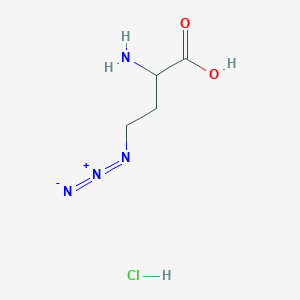
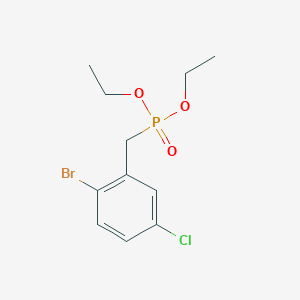
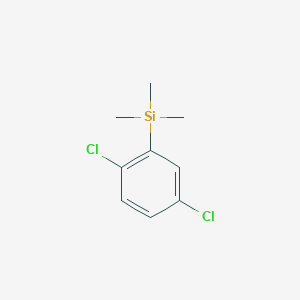
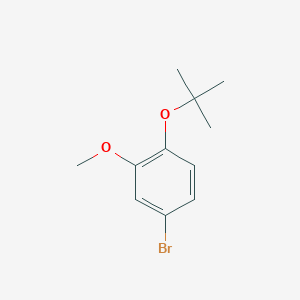
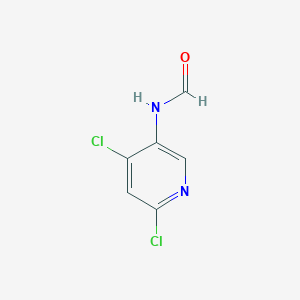
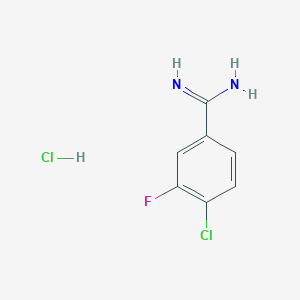
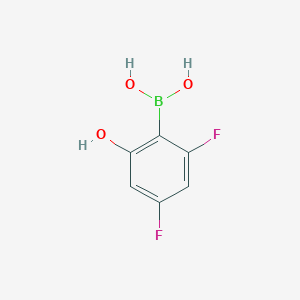
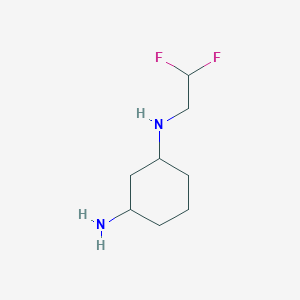
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

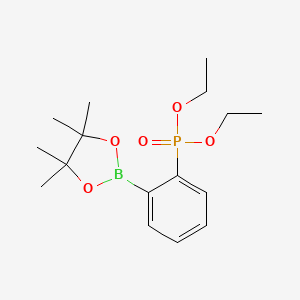
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
